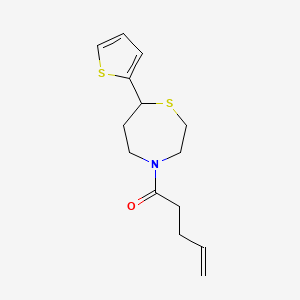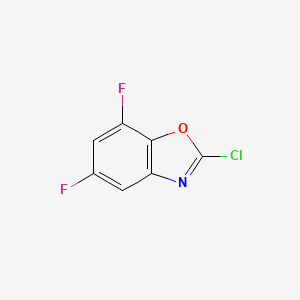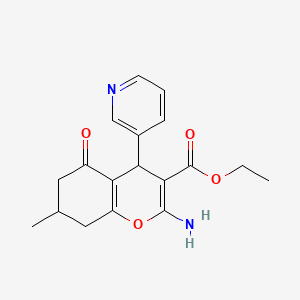
1-(苯磺酰基)-1H-吲哚-3-甲醛
描述
1-(Phenylsulfonyl)pyrrole is a heterocyclic building block. The 1-(Phenylsulfonyl) group serves as N-blocking and directing group in various organic syntheses .
Molecular Structure Analysis
The molecular formula for 1-(Phenylsulfonyl)-1H-pyrrole is C10H9NO2S. It has an average mass of 207.249 Da and a monoisotopic mass of 207.035400 Da .Chemical Reactions Analysis
1-(Phenylsulfonyl)pyrrole may be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles . 1-(Phenylsulfonyl)indole reacts with chiral benzylic alcohols under the influence of either a protic (TFA) or Lewis (BF3-OEt2) acid .Physical And Chemical Properties Analysis
The density of 1-(Phenylsulfonyl)-1H-pyrrole is 1.2±0.1 g/cm3. It has a boiling point of 368.9±25.0 °C at 760 mmHg. Its vapour pressure is 0.0±0.8 mmHg at 25°C. The enthalpy of vaporization is 61.6±3.0 kJ/mol. It has a flash point of 176.9±23.2 °C .科学研究应用
合成和化学性质
- Baeyer-Villiger 氧化:该化合物用于通过取代的 1H-吲哚-3-甲醛的 Baeyer-Villiger 重排合成 1,2-二氢-3H-吲哚-3-酮 (Bourlot、Desarbre 和 Mérour,1994)。
- 呋喃[3,4-b]吲哚合成:4-(苯磺酰基)-4H-呋喃[3,4-b]吲哚(重要的吲哚-2,3-喹二甲烷合成类似物)的有效合成方法从吲哚-3-甲醛开始 (Gribble、Jiang 和 Liu,2002)。
催化应用
- 金催化的环异构化:1-(苯磺酰基)-1H-吲哚-3-甲醛用于金(I)催化的环异构化反应,生成 1H-吲哚-2-甲醛和 (E)-2-(碘亚甲基)吲哚啉-3-醇,展示了该化合物在催化过程中的多功能性 (Kothandaraman、Mothe、Toh 和 Chan,2011)。
抗癌研究
- 抗癌剂合成:在最近的研究中,1-(苯磺酰基)-1H-吲哚-3-甲醛已被用于合成 N-芳基化吲哚-3-取代-2-苯并咪唑,显示出作为抗癌剂对各种癌细胞系的功效 (Anwar、Basha、Reddy、Settipalli、Prasad、Kumar、Basha、Aruna 和 Mulakayala,2023)。
合成化学应用
- 番茄红素 C 合成:一个值得注意的应用是番茄红素 C 的全合成,证明了其在复杂有机合成过程中的效用 (Fu 和 Gribble,2010)。
- 晶体结构分析:该化合物的衍生物已被合成,并分析了它们的晶体结构,有助于理解分子结构和相互作用 (Mannes、Kaur、Onyango、Gribble 和 Jasinski,2017)。
催化与绿色化学
- 纳米催化的合成路线:在绿色化学中,吲哚-3-甲醛(一种相关化合物)已用于纳米催化的 Knoevenagel 缩合,突出了该化合物在环境友好化学过程中的潜力 (Madan,2020)。
药物合成
- 药物中间体:它还用于制备各种药物中间体,展示了其在药物开发和合成中的重要性 (Suryawanshi、Suryawanshi、Mhaske、Karpe、Kamble、Rode、Sudrik 和 Lawande,2023)。
作用机制
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that indole derivatives can participate in a variety of chemical reactions, including electrophilic substitution . This suggests that 1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde might interact with its targets through similar mechanisms.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.
Pharmacokinetics
It’s known that indole derivatives are predominantly metabolized by cyp3a, a member of the cytochrome p450 family . This suggests that this compound may have similar pharmacokinetic properties.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , this compound may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with biological targets. Additionally, the compound’s action can be influenced by the organism’s internal environment, including factors like metabolic state and hormone levels .
安全和危害
未来方向
属性
IUPAC Name |
1-(benzenesulfonyl)indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c17-11-12-10-16(15-9-5-4-8-14(12)15)20(18,19)13-6-2-1-3-7-13/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLARITBCJILRBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde | |
CAS RN |
80360-20-9 | |
| Record name | 1-(Phenylsulfonyl)-3-indolecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyano-1,3-dimethylbutyl)-2-[2-oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2982666.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2982669.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2982673.png)
![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/no-structure.png)
![N-(2-methoxyethyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2982675.png)
![2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2982676.png)
![1,6,7-trimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2982677.png)

![5-Methyl-4-[(3-nitro-1H-1,2,4-triazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B2982683.png)
![Tert-butyl N-[(5Z)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate](/img/structure/B2982686.png)

![N-(2-benzoyl-4-bromophenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2982688.png)
